Azido-PEG4-CH2CO2H
CAS No.: 201467-81-4
Cat. No.: VC0520265
Molecular Formula: C10H19N3O6
Molecular Weight: 277.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201467-81-4 |
---|---|
Molecular Formula | C10H19N3O6 |
Molecular Weight | 277.27 g/mol |
IUPAC Name | 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15) |
Standard InChI Key | YHTABJLSZLHRFV-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Canonical SMILES | C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Azido-PEG4-CH2CO2H features a linear structure comprising three distinct components:
-
Azide group (-N₃): Positioned at one terminus, this group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable 1,2,3-triazole linkages with alkyne-functionalized molecules.
-
PEG4 spacer: A hydrophilic tetraethylene glycol chain (-O-CH₂-CH₂-O-)₄ that improves aqueous solubility and reduces steric hindrance during conjugation.
-
Terminal carboxylic acid (-COOH): Enables covalent bonding with primary amines via carbodiimide-mediated coupling, facilitating further bioconjugation.
The IUPAC name, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid, systematically describes its ethoxy-acetic acid backbone with four repeating ethylene oxide units.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉N₃O₆ |
Molecular Weight | 277.27 g/mol |
CAS Number | 201467-81-4 |
Solubility | High in water, DMSO, DMF |
Storage Conditions | -20°C, desiccated, inert gas |
Synthesis and Characterization
Synthetic Pathways
Azido-PEG4-CH2CO2H is synthesized through a multi-step process:
-
PEG4 Functionalization: Tetraethylene glycol is reacted with bromoacetic acid to introduce a carboxylic acid group at one terminus.
-
Azide Incorporation: The hydroxyl group at the opposite terminus undergoes azidation using sodium azide (NaN₃) in dimethylformamide (DMF), yielding the azide functionality.
-
Purification: Chromatographic techniques (e.g., size-exclusion chromatography) isolate the product, ensuring >98% purity.
Analytical Validation
Quality control employs:
-
Nuclear Magnetic Resonance (NMR): Confirms structural integrity by verifying proton environments corresponding to PEG4, azide, and carboxylic acid groups.
-
High-Performance Liquid Chromatography (HPLC): Assesses purity and identifies residual reactants.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Detects characteristic azide peaks at ~2100 cm⁻¹ and carboxylic acid C=O stretches at 1700–1750 cm⁻¹.
Mechanisms of Action
Click Chemistry Reactivity
The azide group engages in CuAAC with alkynes, producing triazole linkages under mild conditions (room temperature, aqueous media). This reaction is highly selective, proceeds with near-quantitative yield, and generates minimal by-products, making it ideal for conjugating sensitive biomolecules.
Carbodiimide-Mediated Coupling
The terminal carboxylic acid reacts with primary amines (e.g., lysine residues in proteins) in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This forms stable amide bonds, enabling the attachment of drugs, fluorescent tags, or targeting moieties.
Applications in Bioconjugation and Biomedical Research
Antibody-Drug Conjugates (ADCs)
Azido-PEG4-CH2CO2H links cytotoxic drugs to monoclonal antibodies, enhancing tumor-targeted delivery. The PEG4 spacer minimizes aggregation and improves pharmacokinetics by extending half-life in systemic circulation.
Biosensor Development
Functionalized surfaces modified with Azido-PEG4-CH2CO2H enable precise immobilization of antibodies or DNA probes. For example, gold nanoparticles coated with this compound exhibit enhanced stability and reduced non-specific binding in glucose detection assays.
Hydrogel Fabrication
Incorporating Azido-PEG4-CH2CO2H into hydrogel networks via click chemistry allows tunable mechanical properties and controlled drug release. Studies demonstrate sustained release of anti-inflammatory agents over 14 days in vitro.
Comparative Analysis with Related PEG Linkers
Table 2: Performance Metrics of PEG-Based Linkers
Linker | PEG Length | Solubility | Conjugation Efficiency |
---|---|---|---|
Azido-PEG4-CH2CO2H | 4 units | High | >90% |
Azido-PEG2-CH2CO2H | 2 units | Moderate | 75–80% |
Azido-PEG8-CH2CO2H | 8 units | Very High | 85–90% |
Azido-PEG4-CH2CO2H balances solubility and steric effects, outperforming shorter PEG variants in conjugation efficiency while avoiding the excessive hydrophilicity of longer PEG chains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume